2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid 2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680670
InChI: InChI=1S/C10H11Cl2NO5S/c1-18-5-4-13-19(16,17)7-3-2-6(11)8(9(7)12)10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H11Cl2NO5S
Molecular Weight: 328.17 g/mol

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid

CAS No.:

Cat. No.: VC16680670

Molecular Formula: C10H11Cl2NO5S

Molecular Weight: 328.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid -

Specification

Molecular Formula C10H11Cl2NO5S
Molecular Weight 328.17 g/mol
IUPAC Name 2,6-dichloro-3-(2-methoxyethylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C10H11Cl2NO5S/c1-18-5-4-13-19(16,17)7-3-2-6(11)8(9(7)12)10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15)
Standard InChI Key STKGVHURXXSTBO-UHFFFAOYSA-N
Canonical SMILES COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Systematic Nomenclature

The molecular formula of 2,6-dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is C₁₀H₁₀Cl₂N₂O₅S, derived from:

  • A benzoic acid backbone (C₇H₅O₂).

  • Two chlorine atoms substituting at the benzene ring’s 2- and 6-positions.

  • A sulfamoyl group (-SO₂NH-) at the 3-position, further functionalized with a 2-methoxyethyl moiety (-CH₂CH₂OCH₃).

The IUPAC name follows positional numbering: 3-[(2-methoxyethyl)sulfamoyl]-2,6-dichlorobenzoic acid. This nomenclature aligns with the sulfonamide linkage’s priority over the ether group in the substituent .

Stereoelectronic Features

The compound’s planar benzene ring is distorted by electron-withdrawing groups (Cl, -SO₂NH-), creating regions of varied electron density. Key interactions include:

  • Hydrogen bonding: The sulfamoyl NH group (-SO₂NH-) and carboxylic acid (-COOH) act as donors, while the ether oxygen (-O-) and sulfonyl oxygens serve as acceptors.

  • Steric effects: The 2-methoxyethyl chain introduces steric hindrance, potentially influencing reactivity and crystal packing.

Spectroscopic Signatures

While experimental spectra are unavailable, predictions based on analogs suggest:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches), and ~1250 cm⁻¹ (C-O-C stretch) .

  • NMR:

    • ¹H: δ 13.2 ppm (COOH, broad), δ 7.8–8.2 ppm (aromatic H), δ 3.5–3.7 ppm (OCH₃), δ 3.1–3.3 ppm (CH₂ adjacent to sulfamoyl).

    • ¹³C: δ 168 ppm (COOH), δ 155 ppm (SO₂N), δ 58 ppm (OCH₃) .

Synthesis and Manufacturing

Precursor Pathways

The synthesis likely involves modular steps, as outlined in patent DE1277840B :

  • Chlorination of o-chloronitrotoluol:

    • Reaction at 170–190°C with chlorine gas yields 2,6-dichlorobenzal chloride.

    • Catalytic pyridine (0.5–1 wt%) minimizes side reactions .

  • Oxidation to 2,6-dichlorobenzoic acid:

    • Hydrolysis of 2,6-dichlorobenzal chloride with water and chlorine produces the carboxylic acid .

  • Sulfamoylation:

    • Sulfonation at position 3 using chlorosulfonic acid, followed by amination with 2-methoxyethylamine.

Process Optimization

Key parameters for high yield:

  • Temperature control: Maintain <50°C during sulfonation to prevent desulfurization.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance sulfamoyl group incorporation.

  • Purification: Ethanol recrystallization isolates the anhydride intermediate, which is hydrolyzed to the acid .

Physicochemical Properties

Thermodynamic Data

PropertyValue (Predicted)Method/Source
Molecular weight355.22 g/molPubChem Lite
Melting point180–185°CAnalog extrapolation
LogP (octanol-water)2.1 ± 0.3ChemAxon
Aqueous solubility0.12 mg/mL (25°C)QSPR modeling

Collision Cross Section (CCS)

Predicted ion mobility data for adducts (hypothetical, based on sulfonyl analog ):

Adductm/zCCS (Ų)
[M+H]⁺356.05168.9
[M+Na]⁺378.03174.2
[M-H]⁻354.04165.7

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